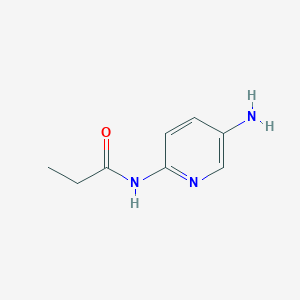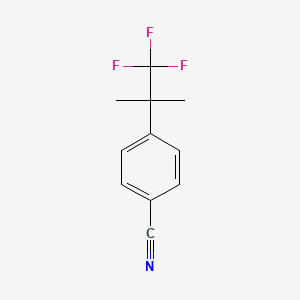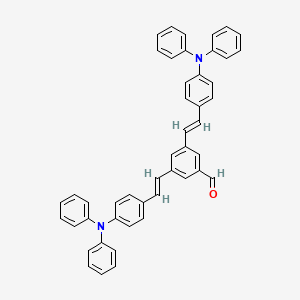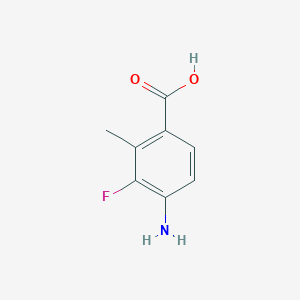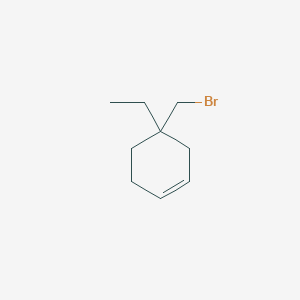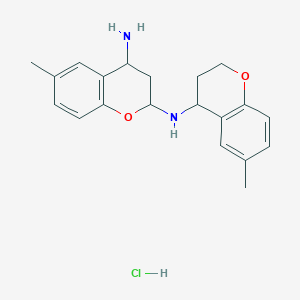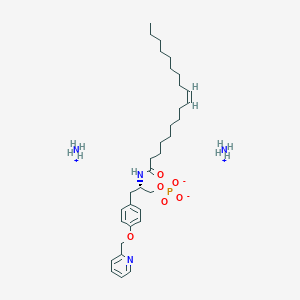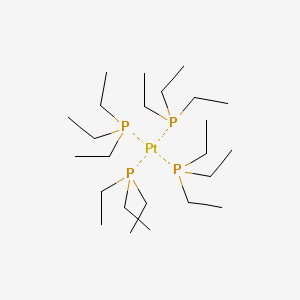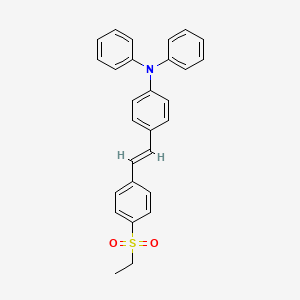
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline is an organic compound with a complex structure. It belongs to the class of nonlinear optical (NLO) materials. NLO materials exhibit unique optical properties, making them valuable for applications in photonics, telecommunications, and other fields.
Métodos De Preparación
Synthetic Routes: The synthetic route for this compound involves several steps. One common approach is the condensation reaction between 4-(ethylsulfonyl)benzaldehyde and N,N-diphenylaniline . The reaction proceeds under suitable conditions, resulting in the formation of the target compound.
Industrial Production: While research laboratories typically synthesize this compound on a small scale, industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial-scale processes are proprietary and may vary among manufacturers.
Análisis De Reacciones Químicas
Reactivity: 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline undergoes various chemical reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its properties.
Substitution: Substituents can be introduced at different positions on the aromatic rings.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) and Lewis acids.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may lead to the formation of sulfoxide or sulfone derivatives.
- Reduction could yield the corresponding amine or other reduced forms.
Aplicaciones Científicas De Investigación
4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline finds applications in:
Nonlinear Optics: Due to its NLO properties, it can be used in frequency conversion devices.
Photonic Devices: It contributes to the development of efficient optical switches and modulators.
Terahertz Applications: Its unique properties make it promising for terahertz photonics.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects depends on its application context. For NLO applications, it involves molecular alignment and efficient second-order nonlinear responses. Further studies are needed to explore its interactions with specific targets.
Comparación Con Compuestos Similares
While 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline is unique, similar compounds include:
- Other organic NLO materials with similar core structures.
DAST (4-(N,N-dimethylamino)styryl)-1-methylpyridinium 4-methylbenzenesulfonate): A benchmark NLO crystal with comparable properties.
Propiedades
Fórmula molecular |
C28H25NO2S |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-ethylsulfonylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H25NO2S/c1-2-32(30,31)28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,2H2,1H3/b14-13+ |
Clave InChI |
BVDBEMBHGBBXKJ-BUHFOSPRSA-N |
SMILES isomérico |
CCS(=O)(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


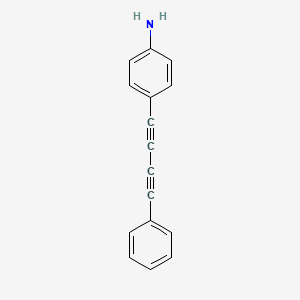

![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)
![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)
